2-Amino-7-bromo-9-fluorenone

CAS No.: 58557-63-4

Cat. No.: VC2321866

Molecular Formula: C13H8BrNO

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58557-63-4 |

|---|---|

| Molecular Formula | C13H8BrNO |

| Molecular Weight | 274.11 g/mol |

| IUPAC Name | 2-amino-7-bromofluoren-9-one |

| Standard InChI | InChI=1S/C13H8BrNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2 |

| Standard InChI Key | RXQGYCZVNFMPJO-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)Br |

| Canonical SMILES | C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)Br |

Introduction

Chemical Identity and Structural Characteristics

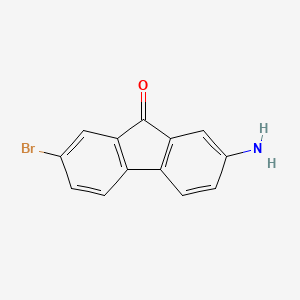

2-Amino-7-bromo-9-fluorenone (also known as 2-amino-7-bromofluoren-9-one) is a fluorenone derivative with amino and bromo functional groups at positions 2 and 7, respectively. The compound has significant importance in organic synthesis as both a reagent and intermediate.

Basic Chemical Information

The compound possesses the following chemical identifiers and properties:

| Property | Information |

|---|---|

| CAS Number | 58557-63-4 |

| Molecular Formula | C₁₃H₈BrNO |

| Molecular Weight | 274.11 g/mol |

| SMILES | C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)Br |

| InChI | InChI=1S/C13H8BrNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2 |

| InChIKey | RXQGYCZVNFMPJO-UHFFFAOYSA-N |

The compound's basic structural data confirms its identity as a fluorenone derivative containing both amino and bromo functional groups . The amino group at position 2 provides a reactive site for further functionalization, while the bromo substituent at position 7 allows for potential cross-coupling reactions and other transformations.

Structural Features

The molecular structure of 2-amino-7-bromo-9-fluorenone consists of a tricyclic system with a central five-membered ring fused to two benzene rings. The compound features:

-

A carbonyl group at position 9, characteristic of fluorenones

-

An amino group (-NH₂) at position 2, providing nucleophilic properties

-

A bromo substituent at position 7, offering potential for further synthetic modifications

-

A planar or near-planar structure typical of fluorenone derivatives

Physical Properties

2-Amino-7-bromo-9-fluorenone exhibits distinct physical properties that are important for its handling, storage, and application in various research contexts.

Physical State and Appearance

The compound typically appears as deep violet needles when recrystallized from toluene . This distinctive coloration is characteristic of many amino-substituted fluorenones and results from the electronic interactions between the amino group and the fluorenone core structure.

Thermodynamic Properties

The thermal properties of 2-amino-7-bromo-9-fluorenone are critical for its handling and chemical applications:

| Property | Value |

|---|---|

| Melting Point | 231°C |

| Flash Point | 247.4°C |

| Appearance | Crystalline solid |

These thermal properties indicate that the compound is stable at room temperature and requires significant heating before decomposition occurs . The high melting and flash points suggest that the compound has strong intermolecular interactions, likely due to hydrogen bonding involving the amino group and π-stacking between aromatic rings.

Spectroscopic Properties

Mass spectrometry data indicates that 2-amino-7-bromo-9-fluorenone exhibits characteristic adduct formations. The predicted collision cross-section data for various adducts provides valuable information for analytical identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 273.98622 | 153.1 |

| [M+Na]⁺ | 295.96816 | 157.7 |

| [M+NH₄]⁺ | 291.01276 | 159.3 |

| [M+K]⁺ | 311.94210 | 157.6 |

| [M-H]⁻ | 271.97166 | 155.3 |

| [M+Na-2H]⁻ | 293.95361 | 155.9 |

| [M]⁺ | 272.97839 | 153.2 |

| [M]⁻ | 272.97949 | 153.2 |

These spectroscopic parameters are valuable for analytical chemists working with this compound, facilitating its identification and quantification in complex mixtures .

Synthesis Methods

The synthesis of 2-amino-7-bromo-9-fluorenone can be achieved through several methods, with the most prominent being a reduction process utilizing sodium sulfide.

Sodium Sulfide Reduction Method

A well-documented synthesis procedure involves the reduction of an appropriate precursor:

-

Starting Material: A suspension of compound 5b (1.035 g, 3.4 mmol) in ethanol (14 mL)

-

Addition of a solution containing Na₂S·9H₂O (2.22 g, 9.2 mmol) and sodium hydroxide (0.88 g, 22 mmol) in water (36 mL)

-

Refluxing the mixture for 5 hours followed by stirring overnight at room temperature

-

Cooling the deep-brown mixture to 0-5°C and filtering the precipitate

-

Washing the crude product successively with H₂O (2 × 6 mL), aqueous NaOH (5%, 2 × 6 mL), H₂O (3 × 6 mL), cold EtOH (2 × 4 mL), MTBE (5 mL), and pentane (5 mL)

This synthetic approach demonstrates excellent yield (94%) and produces a high-quality product. For further purification, the crude product can be recrystallized from toluene to give deep violet needles, which can be characterized by TLC (R𝑓 = 0.39, heptane/ethyl acetate, 3:2) .

Derivatization Reactions

The amino group in 2-amino-7-bromo-9-fluorenone provides an excellent point for further functionalization. Studies have reported N-alkylation reactions using allylic bromides in the presence of K₂CO₃ in DMSO at 60°C, which yield monoalkylated products in 38-45% yield . These derivatization reactions are valuable for creating libraries of compounds with potential biological activities.

Applications in Research and Development

2-Amino-7-bromo-9-fluorenone and its derivatives have shown promise in several research areas, particularly in medicinal chemistry.

Applications in Medicinal Chemistry

The compound serves as a vital precursor for developing bioactive molecules with potential therapeutic applications. Research indicates that derivatives of this compound, particularly those N-alkylated with nitroxides or their precursors, demonstrate:

-

Hydroxyl radical scavenging capabilities

-

Peroxyl radical scavenging properties

These properties suggest potential applications in the treatment of conditions associated with oxidative stress, including neurodegenerative disorders like Alzheimer's disease. Specifically, the derivative 7-bromo-N–[(1-Oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine-4yl)methyl]-9H-fluoren-2-amine (3b) and its hydroxylamine salt (3b/OH/HCl) have demonstrated promising anti-inflammatory properties on endothelial brain cells .

| Parameter | Specification |

|---|---|

| Purity | ≥95% |

| Form | Crystalline solid |

| Hazard Statements | H315-H319-H335 |

| Hazard Description | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation |

| Water Hazard Class (WGK) | 1 (slightly hazardous to water) |

These specifications are important considerations for researchers planning to use this compound in their studies .

| Package Size | Approximate Price (EUR) |

|---|---|

| 500 mg | €278.45 |

| 1 g | €461.20 |

| 2 g | €837.45 |

Bulk discounts are sometimes available, with price reductions for larger orders (e.g., from 6 packages: €438.14 per 1g package; from 24 packages: €415.08 per 1g package) . This pricing information is useful for researchers planning projects involving this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume